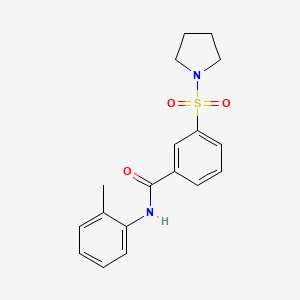

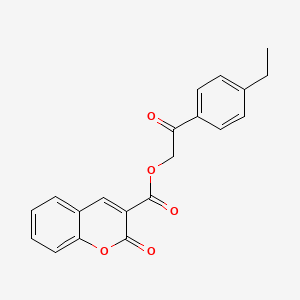

![molecular formula C11H13N5O B5706423 N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5706423.png)

N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide” is a derivative of benzylamine and 1,2,4-triazole . Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . 1,2,4-Triazole is a class of heterocyclic compounds that contain the 1,2,4-triazole ring, a five-membered ring with three nitrogen atoms and two carbon atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide” are not specified in the sources I found .Applications De Recherche Scientifique

Medicinal Chemistry: CSNK2A Inhibitors

N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide: derivatives have been synthesized as inhibitors of the enzyme CSNK2A , which plays a crucial role in cellular homeostasis . These inhibitors have shown potential in improving kinase inhibitor cellular potency and antiviral phenotypic activity while maintaining aqueous solubility. The modifications on the benzyl ring, such as electron-withdrawing or donating substituents, have been crucial in maintaining CSNK2A activity, indicating the compound’s versatility in drug design.

Pharmacology: Antiviral Research

In pharmacological research, the triazole nucleus, to which the compound belongs, is a central component in drugs with antiviral properties . The ability of triazole derivatives to bind with various enzymes and receptors makes them valuable in the development of new antiviral agents, potentially offering a platform for the synthesis of novel medications to combat viral infections.

Bioorganic Synthesis: Cross-Linking Reagents

The compound has potential applications in bioorganic synthesis, particularly as a cross-linking reagent for biomacromolecules . This application is significant in the context of hemoglobin subunits, where cross-linking can lead to the development of blood substitutes, a critical area of biomedical research.

Agriculture: Disease Control and Crop Protection

Triazole compounds are known for their use in agriculture, particularly in disease control and crop protection . They serve as the basis for developing fungicides and pesticides, helping protect crops from various diseases and pests, thereby ensuring food security.

Industry: Material Science and Chemical Biology

In the industrial sector, triazole derivatives, including the compound , find applications in material science and chemical biology . Their unique properties are exploited in the synthesis of polymers, supramolecular chemistry, and bioconjugation, contributing to advancements in materials science.

Safety and Hazards

Mécanisme D'action

Pharmacokinetics

Information on the pharmacokinetics of N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall effect in the body.

Propriétés

IUPAC Name |

N-[3-(benzylamino)-1H-1,2,4-triazol-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-8(17)13-11-14-10(15-16-11)12-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,12,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEWSWBQMVBRCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=NN1)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(benzylamino)-4H-1,2,4-triazol-3-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706341.png)

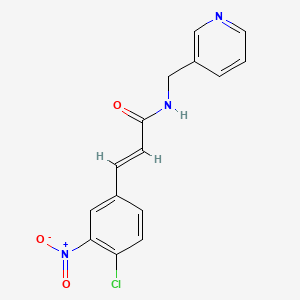

![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5706352.png)

![2-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5706372.png)

![ethyl 2-[(2-hydroxy-4-methylbenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5706380.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-methylglycinamide](/img/structure/B5706384.png)

![1-[2-(3-isopropoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5706397.png)

![methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5706416.png)

![methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5706419.png)